molecular formula C12H17FO2 B12652558 1-(4-iso-Butoxy-3-fluorophenyl)ethanol

1-(4-iso-Butoxy-3-fluorophenyl)ethanol

Cat. No.: B12652558
M. Wt: 212.26 g/mol
InChI Key: OVUZQCXCWKWWMO-UHFFFAOYSA-N
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Description

1-(4-iso-Butoxy-3-fluorophenyl)ethanol is an organic compound with the molecular formula C12H17FO2 It is characterized by the presence of a butoxy group and a fluorine atom attached to a phenyl ring, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-iso-Butoxy-3-fluorophenyl)ethanol typically involves the reaction of 4-iso-Butoxy-3-fluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation. This process uses a metal catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure to reduce the aldehyde to the corresponding alcohol. This method is advantageous due to its high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-iso-Butoxy-3-fluorophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: 4-iso-Butoxy-3-fluorobenzaldehyde or 4-iso-Butoxy-3-fluorobenzoic acid.

    Reduction: 1-(4-iso-Butoxy-3-fluorophenyl)ethane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-iso-Butoxy-3-fluorophenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-iso-Butoxy-3-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The ethanol moiety allows it to participate in hydrogen bonding and other interactions with biological molecules. The fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

    1-(4-Butoxy-3-fluorophenyl)ethanol: Similar structure but with a different substitution pattern on the phenyl ring.

    1-(4-iso-Butoxy-2-fluorophenyl)ethanol: Differing position of the fluorine atom.

    1-(4-iso-Butoxy-3-chlorophenyl)ethanol: Chlorine atom instead of fluorine.

Uniqueness: 1-(4-iso-Butoxy-3-fluorophenyl)ethanol is unique due to the specific positioning of the butoxy and fluorine groups, which confer distinct chemical and physical properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17FO2

Molecular Weight

212.26 g/mol

IUPAC Name

1-[3-fluoro-4-(2-methylpropoxy)phenyl]ethanol

InChI

InChI=1S/C12H17FO2/c1-8(2)7-15-12-5-4-10(9(3)14)6-11(12)13/h4-6,8-9,14H,7H2,1-3H3

InChI Key

OVUZQCXCWKWWMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(C)O)F

Origin of Product

United States

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